molecular formula C6H7Br2N3 B13536773 4,5-dibromo-2-cyclobutyl-2H-1,2,3-triazole

4,5-dibromo-2-cyclobutyl-2H-1,2,3-triazole

Cat. No.: B13536773
M. Wt: 280.95 g/mol
InChI Key: PYYHPNOOOYAQGF-UHFFFAOYSA-N
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Description

4,5-Dibromo-2-cyclobutyl-2H-1,2,3-triazole (CAS: 1808094-00-9) is a versatile dihalogenated triazole intermediate designed for pharmaceutical and organic materials research. Its core value lies in the reactive bromine atoms at the 4 and 5 positions of the 1,2,3-triazole ring, which serve as excellent leaving groups for further functionalization via metal-catalyzed cross-coupling reactions, nucleophilic substitutions, and cyclization events . This enables researchers to efficiently synthesize complex, triazole-fused heterocyclic scaffolds, such as 1,2,3-triazolo[1,5-a]pyrazines and 1,2,3-triazolo[4,5-b]pyrazines, which are prominent structures in medicinal chemistry and materials science . The cyclobutyl substituent on the triazole nitrogen contributes to the molecule's lipophilicity and steric profile, which can be critical for modulating the properties of resulting compounds, such as their binding affinity to biological targets or their performance in polymeric materials. In medicinal chemistry, 4,5-disubstituted 1,2,3-triazole derivatives have recently emerged as a novel structural class of potent inhibitors of the indoleamine 2,3-dioxygenase 1 (IDO1) enzyme, a key therapeutic target in cancer immunotherapy . Optimized compounds from this class have demonstrated potent, low nanomolar IC50 values against IDO1 and significant in vivo antitumor efficacy . Beyond immunooncology, 1,2,3-triazole derivatives are widely explored for their applications as α-glucosidase inhibitors for diabetes and as potent antibiofilm agents . Researchers can leverage this reagent as a key building block for constructing diverse compound libraries aimed at discovering new therapeutic and diagnostic agents. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H7Br2N3

Molecular Weight

280.95 g/mol

IUPAC Name

4,5-dibromo-2-cyclobutyltriazole

InChI

InChI=1S/C6H7Br2N3/c7-5-6(8)10-11(9-5)4-2-1-3-4/h4H,1-3H2

InChI Key

PYYHPNOOOYAQGF-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)N2N=C(C(=N2)Br)Br

Origin of Product

United States

Reactivity Profiles and Advanced Functionalization of 4,5 Dibromo 2 Cyclobutyl 2h 1,2,3 Triazole

Halogen-Metal Exchange Reactions at the C-4 and C-5 Positions of the Triazole Ring

Halogen-metal exchange is a powerful and fundamental transformation in organometallic chemistry, allowing for the conversion of an organic halide into a nucleophilic organometallic species. wikipedia.org For 4,5-dibromo-2-cyclobutyl-2H-1,2,3-triazole, this reaction provides a gateway to selective functionalization at either the C-4 or C-5 position of the triazole ring.

In 2-substituted 4,5-dibromo-2H-1,2,3-triazoles, the bromine atom at the C-5 position exhibits greater reactivity towards halogen-metal exchange compared to the bromine at the C-4 position. Studies on analogous 2-substituted 4,5-dibromotriazoles have shown that treatment with one equivalent of an organolithium reagent, such as n-butyllithium, at low temperatures results in selective bromine-lithium exchange at the C-5 position. rsc.org This chemoselectivity is crucial for the controlled, stepwise introduction of different substituents onto the triazole ring. The resulting 5-lithio-4-bromo-2-cyclobutyl-2H-1,2,3-triazole intermediate can then be trapped with various electrophiles to yield monosubstituted products. A subsequent halogen-metal exchange at the C-4 position can be performed to achieve disubstitution. rsc.org

Both organolithium reagents and Grignard reagents are employed for the site-selective modification of halogenated heterocycles. nih.govnih.gov Organolithium species, particularly n-butyllithium and s-butyllithium, are highly effective for bromine-lithium exchange on the dibromotriazole ring. rsc.org The reaction is typically fast and conducted under cryogenic conditions to minimize side reactions. nih.gov The resulting lithiated triazole is a potent nucleophile that reacts readily with a wide range of electrophiles.

Grignard reagents, formed via halogen-magnesium exchange using reagents like isopropylmagnesium chloride (i-PrMgCl), offer an alternative with different reactivity and functional group tolerance. nih.gov The combination of i-PrMgCl and n-BuLi has been developed as a practical method for bromine-metal exchange under non-cryogenic conditions, even on substrates bearing acidic protons. nih.govnih.gov This approach enhances the synthetic utility for complex molecule synthesis.

The table below summarizes representative halogen-metal exchange reactions on 2-substituted 4,5-dibromotriazole systems, which are analogous to the reactivity of the title compound.

Reagent 1Reagent 2 (Electrophile)Resulting C-5 SubstituentYield (%)
n-BuLiH₂O-H93%
n-BuLiCO₂-COOH85%
n-BuLiPh₂CO-C(OH)Ph₂88%
n-BuLi(MeS)₂-SMe91.5%
n-BuLi(PhS)₂-SPh47% (two steps)

Data derived from studies on 1-benzyl- and 2-methoxymethyl-4,5-dibromo-1,2,3-triazoles. rsc.org

Carbon-Carbon Cross-Coupling Strategies for Structural Diversification

Palladium-catalyzed cross-coupling reactions are indispensable tools for constructing carbon-carbon bonds, enabling the introduction of diverse aryl, vinyl, and alkyl groups onto the triazole core. These methods are fundamental for structural diversification. nih.gov

The Suzuki-Miyaura coupling reaction, which pairs an organoboron compound with an organic halide, is a highly versatile and widely used method for forming C-C bonds due to its mild reaction conditions and tolerance of various functional groups. mdpi.comnih.gov This reaction has been successfully applied to 4- and 5-halo-1,2,3-triazoles for the synthesis of 1,4,5-trisubstituted-1,2,3-triazoles. rsc.org For this compound, sequential or controlled Suzuki-Miyaura couplings can be employed to introduce different substituents at the C-4 and C-5 positions. The reactivity difference between the C-4 and C-5 positions can be exploited for regioselective coupling. nih.gov The choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and selectivity. organic-chemistry.orgresearchgate.net

The table below illustrates typical conditions for Suzuki-Miyaura coupling on related haloazole systems.

Aryl HalideBoronic AcidCatalyst / LigandBaseSolventYield (%)
3-ChloroindazolePhenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Dioxane/H₂O81%
3-Bromopyrazole4-Tolylboronic acidP1 PrecatalystK₃PO₄Dioxane/H₂O86%
3,5-Dichloro-1,2,4-thiadiazolePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O/MeOH78% (monosubstituted)

Data derived from studies on various nitrogen-rich heterocycles. nih.govnih.gov

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed methods are effective for functionalizing halogenated triazoles.

The Stille coupling utilizes organotin reagents as the nucleophilic partner. This reaction is known for its tolerance of a wide range of functional groups and is effective for creating C-C bonds on heterocyclic systems. anu.edu.au

The Heck reaction couples the organic halide with an alkene to form a substituted alkene, providing a powerful method for vinylation. youtube.combeilstein-journals.org The reaction typically involves a palladium catalyst, a base, and often a phosphine (B1218219) ligand or a phase-transfer catalyst to enhance efficiency and suppress side reactions like dehalogenation. beilstein-journals.org

These reactions significantly broaden the scope of accessible structures from the this compound precursor, allowing for the introduction of complex carbon frameworks.

Nucleophilic Substitution and Other Derivatization Reactions at the Triazole Core

While direct nucleophilic aromatic substitution on the electron-rich triazole ring can be challenging, such reactions are possible, particularly when the ring is activated. One strategy involves the formation of triazole N-oxides. rsc.org The N-oxide group activates the C-5 position towards both electrophilic and nucleophilic attack. For instance, a halogen at C-5 of a 2-phenyltriazole 1-oxide can be replaced by strong nucleophiles. Subsequent deoxygenation provides access to a variety of 5-substituted 1,2,3-triazoles. rsc.org

Furthermore, methylation of the N-oxides can produce N-methoxytriazolium salts. In these salts, the C-5 position becomes highly activated, allowing for the substitution of a hydrogen atom with even weak nucleophiles like fluoride (B91410) ions. This methodology enables the introduction of a wide range of substituents, including fluoro, chloro, alkoxy, amino, and cyano groups, onto the triazole nucleus. rsc.org Although not a direct substitution of the bromine atoms on the starting material, these derivatization strategies highlight the chemical versatility of the triazole core itself.

Additionally, the N-2 position of the parent 4,5-dibromo-1H-1,2,3-triazole can undergo regioselective arylation with electron-deficient aromatic halides, a reaction that precedes the introduction of the cyclobutyl group. researchgate.netnih.gov The bromine atoms can then be selectively removed or further functionalized as described in the sections above. scielo.br

Replacement of Halogen Atoms with Various Nucleophiles

The primary strategy for the replacement of halogen atoms in N-substituted 4,5-dibromo-2H-1,2,3-triazoles involves a bromine-lithium exchange reaction. This method allows for the sequential and regioselective introduction of a variety of nucleophiles. The process typically involves treating the dibromotriazole with an organolithium reagent, such as n-butyllithium, at low temperatures to generate a monolithiated intermediate at the 5-position. This highly reactive intermediate can then be quenched with a suitable electrophile to introduce a new substituent.

Studies on analogous N-substituted 4,5-dibromo-2H-1,2,3-triazoles, such as the 2-methoxymethyl derivative, have demonstrated the efficacy of this approach. rsc.org The reaction with butyllithium (B86547) in diethyl ether or tetrahydrofuran (B95107) at low temperatures selectively occurs at the 5-position. rsc.org The resulting lithiated species can be trapped with a diverse range of electrophiles, including aqueous ammonium (B1175870) chloride (for hydrogen), carbon dioxide, methyl chloroformate, benzophenone, and disulfides, leading to the corresponding 5-substituted 4-bromo-2H-1,2,3-triazoles in high yields. rsc.org A second bromine-lithium exchange at the 4-position can be performed subsequently to achieve disubstitution. rsc.org

PrecursorReagentsElectrophileProductYield (%)
4,5-Dibromo-2-methoxymethyl-2H-1,2,3-triazole1. BuLi, Et2O, -70°CH2O4-Bromo-2-methoxymethyl-2H-1,2,3-triazole88
4,5-Dibromo-2-methoxymethyl-2H-1,2,3-triazole1. BuLi, THF, -75°CCO2, then H+4-Bromo-2-methoxymethyl-2H-1,2,3-triazole-5-carboxylic acid71
4,5-Dibromo-2-methoxymethyl-2H-1,2,3-triazole1. BuLi, THF, -75°CClCO2MeMethyl 4-bromo-2-methoxymethyl-2H-1,2,3-triazole-5-carboxylate93
4,5-Dibromo-2-methoxymethyl-2H-1,2,3-triazole1. BuLi, THF, -75°CPh2CO(4-Bromo-2-methoxymethyl-2H-1,2,3-triazol-5-yl)diphenylmethanol83
4,5-Dibromo-2-methoxymethyl-2H-1,2,3-triazole1. BuLi, Et2O, -70°CMe2S24-Bromo-2-methoxymethyl-5-(methylthio)-2H-1,2,3-triazole89
4,5-Dibromo-2-methoxymethyl-2H-1,2,3-triazole1. BuLi, Et2O, -70°CPh2S24-Bromo-2-methoxymethyl-5-(phenylthio)-2H-1,2,3-triazole86

This table presents data from reactions performed on an analogous N-methoxymethyl substituted compound as reported in the literature. rsc.org

Furthermore, a "one-pot" sequence involving two successive treatments with butyllithium and different quenching reagents can be employed to synthesize 4,5-disubstituted-2H-1,2,3-triazoles. For instance, 4,5-dibromo-2-methoxymethyl-2H-1,2,3-triazole was converted into 2-methoxymethyl-4-(phenylthio)-2H-1,2,3-triazole in a 47% yield through sequential treatment with butyllithium, diphenyl disulfide, a second round of butyllithium, and finally water. rsc.org

Reductive Debromination via Hydrogenation and Other Methods

The bromine atoms on the triazole ring can be efficiently removed through reductive debromination, providing access to the corresponding N-substituted-2H-1,2,3-triazole. A common and high-yielding method for this transformation is catalytic hydrogenation.

For instance, 2-aryl-4,5-dibromotriazoles, synthesized via the N-2 arylation of 4,5-dibromo-1,2,3-triazole, undergo smooth debromination upon hydrogenation to furnish the corresponding 2-aryltriazoles in excellent yields. researchgate.netnih.gov This two-step sequence represents an efficient route to 2-aryl-1,2,3-triazoles. researchgate.netnih.gov While this specific example involves an N-aryl substituent, the methodology is broadly applicable to N-alkyl derivatives like the N-cyclobutyl compound. The reaction typically involves a palladium catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere.

Starting MaterialReaction ConditionsProductYield (%)
2-Aryl-4,5-dibromo-2H-1,2,3-triazolesH2, Pd/C, Base2-Aryl-2H-1,2,3-triazolesExcellent

This table summarizes the general findings for the reductive debromination of analogous 2-aryl-4,5-dibromotriazoles. researchgate.netnih.gov

This reductive debromination is a crucial step for synthesizing mono-substituted or unsubstituted (at the 4 and 5 positions) 2-cyclobutyl-2H-1,2,3-triazoles, which can be valuable building blocks for further synthetic elaborations.

Functionalization at the Cyclobutyl Moiety (if applicable, based on literature)

Based on a review of the current scientific literature, there are no specific methods reported for the direct functionalization of the cyclobutyl moiety in this compound. The reactivity studies on this and related systems have predominantly focused on the transformations of the dibromotriazole ring.

Hypothetically, functionalization of the cyclobutyl ring could be explored through modern C-H activation strategies. Recent advancements in synthetic methodology have enabled the diastereocontrolled synthesis of 1,3-difunctionalized cyclobutanes from cyclobutyl ketones via a sequential C-H/C-C functionalization strategy. nih.gov This involves a Norrish-Yang cyclization followed by a palladium-catalyzed C-C bond cleavage and functionalization. nih.gov While not directly applicable to the triazole compound , these principles could inspire future research into the selective modification of the N-cyclobutyl group. Such modifications could be valuable for modulating the physicochemical properties of the molecule.

Theoretical and Computational Investigations on 4,5 Dibromo 2 Cyclobutyl 2h 1,2,3 Triazole

Density Functional Theory (DFT) Calculations for Electronic Structure, Molecular Geometry, and Energetics

Density Functional Theory (DFT) has become a primary tool for investigating the structural and electronic properties of heterocyclic compounds, including 1,2,3-triazole derivatives. For 4,5-dibromo-2-cyclobutyl-2H-1,2,3-triazole, DFT calculations, typically using functionals like B3LYP with basis sets such as 6-31G(d,p) or higher, provide critical insights into its molecular framework and energetic stability. researchgate.netsemanticscholar.org

Electronic Structure: Calculations reveal the distribution of electron density, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a key parameter indicating the molecule's chemical reactivity and kinetic stability. nih.gov In this molecule, the electron-withdrawing bromine atoms are expected to lower the energy levels of both HOMO and LUMO, while the cyclobutyl group, being an alkyl substituent, has a modest electron-donating effect. The molecular electrostatic potential (MEP) map would likely show negative potential regions around the nitrogen atoms of the triazole ring (N1 and N3), indicating sites susceptible to electrophilic attack. nih.gov

Molecular Geometry: DFT optimizations predict key geometrical parameters such as bond lengths, bond angles, and dihedral angles. The 1,2,3-triazole ring is inherently aromatic and thus possesses a high degree of planarity. researchgate.net The C4-C5 bond is expected to be slightly shorter than a typical single bond due to π-electron delocalization. The attachment of two bulky bromine atoms at the C4 and C5 positions may induce minor steric strain, but is unlikely to significantly distort the ring's planarity. The cyclobutane (B1203170) ring typically adopts a puckered or "butterfly" conformation to relieve ring strain, and the dihedral angles within this ring are a key output of geometry optimization. researchgate.netbozok.edu.tr

Energetics: DFT is used to calculate thermodynamic properties, including the heat of formation and total electronic energy. These values are crucial for assessing the molecule's stability relative to its isomers or other related compounds. The energetic calculations can confirm the stability of the 2H-isomer compared to other potential tautomers. nih.gov

Table 1: Representative Theoretical Geometrical Parameters for a Substituted 2H-1,2,3-Triazole Core
ParameterTypical Calculated Value
Bond Lengths (Å)
N1-N21.35 - 1.39
N2-N31.30 - 1.32
N3-C41.34 - 1.36
C4-C51.38 - 1.40
C5-N11.34 - 1.36
C4-Br~1.87
N2-C(cyclobutyl)~1.47
**Bond Angles (°) **
N1-N2-N3108 - 110
N2-N3-C4105 - 107
N3-C4-C5109 - 111
C4-C5-N1109 - 111
C5-N1-N2105 - 107

Reaction Mechanism Studies for Elucidating Synthetic and Functionalization Pathways

Computational chemistry plays a vital role in understanding the mechanisms of reactions used to synthesize and modify this compound.

Synthetic Pathways: The synthesis of N2-substituted 1,2,3-triazoles can be challenging due to regioselectivity issues. A common route involves the alkylation of a 4,5-dibromo-1H-1,2,3-triazole precursor. researchgate.net This reaction can lead to a mixture of N1 and N2 isomers. DFT calculations can be employed to model the transition states for the alkylation at both N1 and N2 positions. By comparing the activation energies, the regiochemical outcome of the reaction under different conditions (e.g., choice of solvent, base, and alkylating agent) can be predicted. The calculations would likely show the transition state leading to the 2-cyclobutyl isomer being energetically favored under specific conditions, rationalizing its formation. researchgate.net An alternative pathway could involve a [3+2] cycloaddition reaction, although these typically favor 1,4- or 1,5-disubstituted products. nih.govresearchgate.net

Functionalization Pathways: The two bromine atoms on the triazole ring are excellent handles for further functionalization, for instance, via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Stille coupling). nih.gov Reaction mechanism studies using DFT can elucidate the intricate steps of these catalytic cycles, including oxidative addition, transmetalation, and reductive elimination. These computational models can help predict the feasibility of introducing various aryl, alkyl, or alkynyl groups at the C4 and C5 positions and optimize reaction conditions by identifying the rate-limiting step and potential side reactions.

Conformational Analysis of the Cyclobutyl Substituent and its Influence on the Triazole Ring System

The cyclobutane ring is not flat; it exists in a dynamic equilibrium between puckered conformations to alleviate torsional strain. bozok.edu.tr The degree of puckering is defined by a dihedral angle. For this compound, computational methods can map the potential energy surface (PES) associated with the rotation around the N2-C(cyclobutyl) bond and the puckering of the cyclobutane ring itself. ekb.eg

These analyses typically identify one or more low-energy conformers. The global minimum energy conformation will dictate the molecule's preferred shape. The analysis would investigate the steric interactions between the hydrogen atoms on the cyclobutyl ring and the adjacent nitrogen and bromine atoms of the triazole system. It is expected that the most stable conformer will orient the cyclobutyl ring to minimize these steric clashes. The conformational preference of the substituent can, in turn, have a subtle influence on the electronic properties of the triazole ring by modulating the orbital overlap between the substituent and the ring. researchgate.net

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods, particularly DFT, are highly effective in predicting spectroscopic data, which can be used to confirm the structure of synthesized compounds. researchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically employed within a DFT framework, is used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (¹H and ¹³C). nih.gov For this compound, calculations would predict distinct signals for the cyclobutyl protons and carbons, as well as for the two equivalent carbons (C4 and C5) of the dibrominated triazole ring. Comparing these predicted shifts with experimental data is a powerful method for structural verification. researchgate.net

Vibrational Spectroscopy (IR): The vibrational frequencies and intensities can be calculated by performing a frequency analysis on the optimized molecular geometry. nih.gov These theoretical frequencies are often scaled by an empirical factor to better match experimental FT-IR spectra. Key predicted vibrations would include the C-H stretching of the cyclobutyl group, C-Br stretching modes, and the characteristic stretching and bending modes of the triazole ring.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic transitions and simulate the UV-Vis absorption spectrum. kbhgroup.in The calculations provide information on the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These predictions can be compared with experimentally measured spectra to understand the electronic structure of the molecule. researchgate.net

Table 2: Representative Predicted vs. Experimental Spectroscopic Data for N-Alkyl-1,2,3-Triazoles
ParameterMethodPredicted ValueTypical Experimental Value
¹³C Chemical Shift (ppm) DFT/GIAO
Triazole C4/C5120-130120-130
Cyclobutyl CH30-4030-40
Cyclobutyl CH₂15-2515-25
¹H Chemical Shift (ppm) DFT/GIAO
Cyclobutyl CH4.5-5.54.5-5.5
Cyclobutyl CH₂1.8-2.81.8-2.8
IR Frequency (cm⁻¹) DFT/B3LYP
C-H Stretch (alkyl)2950-30502900-3000
Triazole Ring Stretch1400-15001400-1500

Tautomerism and Aromaticity Considerations within the 1,2,3-Triazole Core and its Substituted Forms

The 1,2,3-triazole system can exist in different tautomeric forms, primarily the 1H- and 2H-isomers, which are in equilibrium. guidechem.com The position of this equilibrium is highly sensitive to the nature and position of substituents, as well as the phase (gas or solution).

Tautomerism: For the parent 1,2,3-triazole in the gas phase, theoretical calculations and experimental studies have shown that the 2H-tautomer is more stable than the 1H-tautomer. acs.orgresearchgate.net This preference is often attributed to factors like lone pair/lone pair repulsions. acs.org The presence of the two bromine atoms at C4 and C5 and the cyclobutyl group at N2 in this compound "locks" the molecule into the 2H form. Computational studies can quantify the energy difference between this 2H isomer and its hypothetical 1H-cyclobutyl-4,5-dibromo isomer. Such calculations invariably show a significant energetic preference for the 2H substituted form, explaining why it is the exclusive product of regioselective synthesis. researchgate.net

Aromaticity: The 1,2,3-triazole ring is considered an aromatic heterocycle, containing 6 π-electrons delocalized across the five-membered ring. guidechem.com Aromaticity contributes significantly to the ring's high stability. guidechem.com Computational methods can quantify this aromaticity using various indices. The Nucleus-Independent Chemical Shift (NICS) is a common magnetic criterion, where a negative value at the center of the ring indicates aromatic character. Geometric criteria, such as the Harmonic Oscillator Model of Aromaticity (HOMA), assess the degree of bond length equalization around the ring. dntb.gov.ua For this compound, these calculations would confirm the aromatic nature of the triazole core, which is fundamental to its chemical stability and reactivity.

Potential Research Avenues and Broader Chemical Utility of 4,5 Dibromo 2 Cyclobutyl 2h 1,2,3 Triazole

Role as a Privileged Chemical Building Block in the Synthesis of Complex Organic Molecules

The 4,5-dibromo-2-cyclobutyl-2H-1,2,3-triazole scaffold serves as a valuable building block for the construction of more complex molecular architectures. The core of its utility lies in the high reactivity of the two bromine atoms at the C4 and C5 positions of the triazole ring. These halogens act as versatile synthetic handles, enabling a wide range of functionalization reactions.

The parent compound, 4,5-dibromo-1H-1,2,3-triazole, is recognized as a foundational component in organic synthesis, allowing for the creation of complex molecules, particularly in medicinal chemistry. The N-cyclobutyl derivative retains this synthetic potential while introducing a specific aliphatic, cyclic moiety into the target structure from the outset.

Key research findings on related structures indicate that:

Cross-Coupling Reactions: The C-Br bonds are amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings. This allows for the selective introduction of aryl, heteroaryl, or alkyl groups at the 4 and/or 5 positions. A study on the N-arylation of 4,5-dibromo-1,2,3-triazole demonstrated that subsequent reactions at the bromine sites are feasible, highlighting the scaffold's modularity. researchgate.net

Sequential Functionalization: The two bromine atoms can potentially be functionalized sequentially, providing a pathway to unsymmetrically substituted 4,5-disubstituted-1,2,3-triazoles. This stepwise approach offers precise control over the final molecular structure.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the dibrominated triazole ring can facilitate SNAr reactions, allowing for the introduction of nucleophiles such as amines, alkoxides, or thiolates. rsc.org

Introduction of the Cyclobutyl Moiety: The N-cyclobutyl group itself is a desirable feature in certain molecular designs, offering a degree of conformational rigidity and a specific spatial footprint compared to linear alkyl or bulky aryl groups. researchgate.net

The combination of these features makes this compound a privileged scaffold for generating libraries of diverse compounds, where the triazole core provides a stable and predictable geometric foundation.

Contributions to Ligand Design and Coordination Chemistry

The 1,2,3-triazole ring is a well-established ligand in coordination chemistry, capable of binding to a wide variety of transition metals. nih.gov The nitrogen atoms of the triazole ring act as donor sites, allowing the molecule to function as a monodentate or bridging ligand. The specific structure of this compound offers unique characteristics for ligand design.

Potential contributions and research directions include:

Coordination Modes: Like other N-substituted 1,2,3-triazoles, coordination to a metal center is expected to occur primarily through the N-3 atom. In some cases, triazoles can act as bridging ligands, coordinating through both N-2 and N-3 atoms, a mode that would be influenced by the N-cyclobutyl group. nih.govnih.gov

Steric Influence of the Cyclobutyl Group: The cyclobutyl substituent introduces significant steric bulk around the N-2 position. This steric hindrance can influence the coordination geometry of the resulting metal complex, potentially enforcing unusual coordination numbers or geometries and affecting the stability of the complex. nih.govnih.govmdpi.com For instance, bulky ligands are known to stabilize small coordination numbers or lead to severe distortions in expected geometries like octahedral environments. nih.gov

Electronic Tuning by Bromo Substituents: The two electron-withdrawing bromine atoms decrease the electron density of the triazole ring. This electronic effect modulates the donor properties of the nitrogen atoms, making the ligand a weaker σ-donor compared to its non-halogenated counterparts. This allows for fine-tuning of the electronic properties of the resulting metal complex, which is crucial for applications in catalysis and materials science.

Assembly of Coordination Polymers and Frameworks: As a bifunctional linker (after conversion of the bromo groups), this molecule could be used to construct coordination polymers or metal-organic frameworks (MOFs). The defined angle and rigidity of the triazole core, combined with the spatial orientation dictated by the cyclobutyl group, could lead to novel network topologies. nih.gov

Table 1: Comparison of Potential Ligand Properties

Feature 1H-1,2,3-triazole 2-Cyclobutyl-1,2,3-triazole This compound
Primary Coordination Site N-2 or N-3 N-3 N-3
σ-Donating Ability Moderate Moderate Reduced (due to Br)
Steric Hindrance Low Moderate (at N-2) Moderate (at N-2)

| Secondary Functionality | C-H bonds | C-H bonds | Reactive C-Br bonds for post-coordination modification |

Applications in Materials Science, Polymer Chemistry, and Fluorescent Imaging

The unique structural and electronic properties of the 1,2,3-triazole ring make it a valuable component in the design of functional materials. frontiersin.org The incorporation of the this compound unit into larger systems could impart desirable characteristics.

Polymer Chemistry: The parent compound, 4,5-dibromo-1H-1,2,3-triazole, is noted for its role in developing advanced materials, particularly polymers with enhanced thermal and mechanical properties. The dibromo functionality allows the molecule to be used as a monomer in polymerization reactions, such as polycondensation or cross-coupling polymerization. The N-cyclobutyl group would influence the physical properties of the resulting polymer, such as its solubility, glass transition temperature, and chain packing. Dense 1,2,3-triazole polymers are an area of active research, and functionalized monomers are key to their synthesis and properties. nih.gov

Functional Materials: The triazole ring possesses a large dipole moment, which can be exploited in the design of materials with specific electronic or optical properties. The stability of the triazole ring towards metabolic, hydrolytic, and oxidative/reductive conditions makes it a robust component for durable materials. acs.orgtcsedsystem.edu

Fluorescent Imaging: While specific fluorescence data for this compound is not available, triazole rings are frequently incorporated into fluorescent probes and dyes. They can act as linkers connecting donor and acceptor moieties or as integral parts of the chromophore itself. The presence of heavy bromine atoms could potentially induce phosphorescence through the heavy-atom effect, a phenomenon useful in designing probes for time-resolved imaging.

Scaffold Design Principles in Medicinal Chemistry Research

The 1,2,3-triazole scaffold is of immense importance in medicinal chemistry due to its favorable pharmacological properties and synthetic accessibility. researchgate.netnih.gov The this compound structure incorporates several features that are relevant to modern drug design principles.

One of the most powerful applications of the 1,2,3-triazole ring in medicinal chemistry is its use as a bioisostere for the trans-amide bond. acs.orgresearchgate.net Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological responses.

Amide Bond Mimicry: The 1,4-disubstituted 1,2,3-triazole has a similar size, planarity, and dipole moment to a trans-amide bond. Crucially, the triazole ring is resistant to hydrolytic cleavage by proteases, which overcomes the metabolic instability often associated with peptide-based drugs. acs.org

Modulation of Properties: While the core triazole mimics the amide linkage, the substituents at the N-2, C-4, and C-5 positions allow for fine-tuning of other properties. The N-cyclobutyl group adds a hydrophobic and conformationally constrained element, while the dibromo-substituents significantly alter the electronics and provide vectors for further modification. This multi-handle approach is valuable for optimizing a lead compound's potency and pharmacokinetic profile. nih.gov

Table 2: Bioisosteric Comparison of Amide vs. 1,2,3-Triazole

Property trans-Amide Bond 1,2,3-Triazole Ring
Structure Planar Planar, Aromatic
Dipole Moment ~3.5 D ~5 D
Hydrogen Bonding H-bond acceptor (C=O), H-bond donor (N-H) H-bond acceptors (N2, N3)
Metabolic Stability Susceptible to enzymatic hydrolysis Highly stable to hydrolysis, oxidation, and reduction acs.org

| Synthetic Access | Standard peptide coupling | "Click" chemistry, cycloadditions |

Peptidomimetics are molecules that mimic the structure and function of natural peptides but possess improved drug-like properties, such as enhanced stability and oral bioavailability. Incorporating the this compound scaffold into a peptide backbone is a viable strategy for creating novel peptidomimetics.

Conformational Constraint: The rigid triazole ring restricts the conformational freedom of the peptide backbone, which can help lock the molecule into its bioactive conformation. This pre-organization can lead to higher binding affinity and selectivity for its biological target. The cyclobutyl group further constrains the structure, mimicking side chains of amino acids like valine or leucine (B10760876) but with a fixed geometry. researchgate.net

Improved Stability: As a metabolically robust amide isostere, the triazole ring protects the peptidomimetic from degradation by proteases. nih.gov

Scaffold for Side-Chain Attachment: The bromine atoms at the C-4 and C-5 positions serve as attachment points for various side-chain functionalities, allowing for the systematic exploration of structure-activity relationships (SAR).

Scaffold hopping is a key strategy in drug discovery where the core structure of a known active compound is replaced with a different, often structurally novel, scaffold to discover new intellectual property, improve properties, or find new biological activities. nih.govunito.it The this compound core is an excellent candidate for such a strategy.

The approach involves replacing a central ring system in a known drug with the 2-cyclobutyl-1,2,3-triazole core. The true power of this scaffold then emerges from the ability to chemically modify the C-4 and C-5 positions. By using the bromine atoms as reactive sites for cross-coupling reactions, a diverse library of analogues can be rapidly synthesized. This allows chemists to append a wide array of functional groups, exploring new interactions with the biological target while retaining the geometric and electronic properties of the central triazole ring. rsc.org This strategy enables the exploration of new chemical space around a proven pharmacophore, increasing the chances of discovering compounds with enhanced potency, selectivity, or improved ADME (absorption, distribution, metabolism, and excretion) profiles. nih.gov

Table 3: Compound Names Mentioned

Compound Name
This compound
4,5-dibromo-1H-1,2,3-triazole
valine

Future Directions in Synthetic Methodology and Regioselectivity Control for N-2 Substituted Triazoles

The synthesis of N-2 substituted 1,2,3-triazoles, such as this compound, represents a significant area of interest in heterocyclic chemistry. While various methods exist, the development of more efficient, selective, and environmentally benign synthetic routes remains a key objective for future research. The regioselective synthesis of N-2 substituted triazoles is particularly challenging due to the potential for substitution at the N-1 and N-3 positions of the triazole ring. scielo.brresearchgate.net

Future research in this area is likely to focus on several key aspects. One promising avenue is the development of novel catalytic systems that can achieve high regioselectivity for N-2 substitution under mild reaction conditions. frontiersin.org This includes the exploration of new transition metal catalysts, as well as organocatalytic and biocatalytic approaches. The use of computational modeling and high-throughput screening could accelerate the discovery of new and effective catalysts.

Another important direction is the expansion of the substrate scope for existing synthetic methods. This involves developing methodologies that are tolerant of a wide range of functional groups, allowing for the synthesis of a more diverse array of N-2 substituted triazoles. For instance, the development of methods for the direct N-2 arylation and vinylation of triazoles would be highly valuable.

Furthermore, there is a growing emphasis on the development of "green" synthetic methods that minimize waste and the use of hazardous reagents. This could involve the use of solvent-free reaction conditions, microwave-assisted synthesis, or the use of renewable starting materials. nih.gov The development of one-pot or tandem reaction sequences that allow for the synthesis of complex N-2 substituted triazoles in a single step is also a desirable goal.

A deeper understanding of the factors that govern regioselectivity in the synthesis of N-2 substituted triazoles is also crucial. This includes a more detailed investigation of the electronic and steric effects of substituents on the triazole ring, as well as the role of the solvent, temperature, and other reaction parameters. scielo.brresearchgate.net Advanced spectroscopic and computational techniques can be employed to elucidate the reaction mechanisms and transition states involved in these reactions.

The continued development of synthetic methodologies for N-2 substituted triazoles will undoubtedly lead to the discovery of new compounds with interesting and useful properties. The unique electronic and steric properties of the N-2 substituted triazole motif make it an attractive scaffold for the design of new pharmaceuticals, agrochemicals, and materials.

Q & A

Q. What synthetic strategies are effective for introducing bromine atoms at the 4,5-positions of the 1,2,3-triazole ring?

The direct bromination of 2H-1,2,3-triazole using bromine in aqueous media is a common method. For example, adding bromine dropwise to a stirred solution of 2H-1,2,3-triazole in water at 0°C, followed by 12-hour stirring at room temperature, yields 4,5-dibromo-2H-1,2,3-triazole with a 60.8% yield after recrystallization from methanol . Alternative methods include using NaOBr in acetic acid for tribromination . For cyclobutyl-substituted derivatives, post-functionalization via nucleophilic substitution or copper-catalyzed cycloaddition (CuAAC) may be required to introduce the cyclobutyl group after bromination.

Q. How can regioselectivity be controlled during the synthesis of 4,5-dibromo-1,2,3-triazole derivatives?

Regioselectivity in bromination is influenced by reaction temperature and solvent polarity. Lower temperatures (0–20°C) favor 4,5-dibromination over tribromination, as observed in aqueous bromine reactions . For cyclobutyl-substituted analogs, steric and electronic effects of the cyclobutyl group may further direct substitution patterns. Characterization via 1H NMR and X-ray crystallography is critical to confirm regiochemistry .

Q. What spectroscopic techniques are most reliable for characterizing 4,5-dibromo-2-cyclobutyl-2H-1,2,3-triazole?

  • 1H/13C NMR : Key signals include the cyclobutyl protons (δ ~3.5–4.5 ppm, split due to ring strain) and absence of triazole C-H protons due to bromine substitution .
  • HRMS : Molecular ion peaks and isotopic patterns (due to Br) validate the molecular formula .
  • IR Spectroscopy : Absence of N-H stretches (if the triazole is fully substituted) and presence of C-Br stretches (~500–600 cm⁻¹) .

Q. How do reaction conditions impact the yield of 4,5-dibromo-1,2,3-triazole derivatives?

Optimization involves:

  • Solvent choice : Polar solvents like water enhance bromine solubility and reaction homogeneity .
  • Temperature control : Lower temperatures (0°C) reduce side reactions (e.g., over-bromination) .
  • Workup : Recrystallization from methanol/water mixtures improves purity .

Advanced Research Questions

Q. What strategies can enhance the biological activity of this compound derivatives?

  • Structural hybridization : Incorporate pharmacophores like benzoxazole or pyridine to improve binding to biological targets .
  • Schiff base formation : React the amino group (if present) with substituted benzaldehydes to generate bioactive imine derivatives .
  • Molecular docking : Use computational tools to predict interactions with therapeutic targets (e.g., kinases or microbial enzymes) .

Q. How can conflicting data on bromination regioselectivity be resolved?

Contradictory reports on bromination positions (e.g., 4,5- vs. 1,4,5-substitution) may arise from differences in triazole tautomerism or reaction conditions. Systematic studies comparing:

  • pH effects : Acidic vs. neutral conditions.
  • Catalysts : Use of Lewis acids to direct bromine placement.
  • Isolation techniques : Chromatography vs. recrystallization to separate isomers.
    X-ray crystallography is essential for unambiguous structural confirmation .

Q. What methodologies are effective for studying the environmental toxicity of brominated triazoles?

  • Aquatic toxicity assays : Evaluate effects on model organisms (e.g., Daphnia magna) using OECD guidelines .
  • Degradation studies : Monitor persistence under UV light or microbial action via LC-MS.
  • QSAR modeling : Predict ecotoxicity based on substituent electronegativity and logP values .

Q. How can copper-catalyzed azide-alkyne cycloaddition (CuAAC) be adapted to synthesize cyclobutyl-triazole derivatives?

  • Azide precursor : Synthesize 2-azido-cyclobutane derivatives via Mitsunobu or substitution reactions .
  • Alkyne partner : Use terminal alkynes with protective groups (e.g., TMS) to avoid side reactions.
  • Catalytic system : Optimize Cu(I) sources (e.g., CuBr) and ligands (e.g., TBTA) for regioselective 1,4-substitution .

Q. What computational tools are recommended for analyzing the electronic effects of the cyclobutyl group?

  • DFT calculations : Assess steric strain and electron distribution using Gaussian or ORCA software.
  • Molecular dynamics : Simulate interactions with biological membranes or proteins .
  • Hirshfeld surface analysis : Visualize intermolecular contacts in crystal structures .

Methodological Guidance

Q. How to design a structure-activity relationship (SAR) study for brominated triazoles?

  • Variable substituents : Synthesize derivatives with halogens, alkyl, or aryl groups at the 2-position.
  • Biological assays : Test against cancer cell lines (e.g., MCF-7) or microbial strains to correlate substitutions with activity .
  • Data analysis : Use multivariate regression to identify key physicochemical parameters (e.g., logP, polar surface area) influencing activity.

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